![molecular formula C14H18BFO4 B1377924 [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid CAS No. 1431546-20-1](/img/structure/B1377924.png)
[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
Vue d'ensemble
Description
“[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid” is a chemical compound. It is also known as (4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苯 in Chinese . This compound is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 223.05 g/mol . Other physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid and its derivatives are utilized in various synthesis and structural analysis research studies. One example is their role as boric acid ester intermediates with benzene rings, obtained through a three-step substitution reaction. Their structures have been confirmed through techniques such as FTIR, NMR spectroscopy, and mass spectrometry. Additionally, their molecular structures and physicochemical properties have been investigated using density functional theory (DFT), demonstrating consistency with crystal structures determined by single-crystal X-ray diffraction. These compounds are significant in understanding the conformational analysis and molecular electrostatic potential, which are critical for designing and synthesizing new molecules with desired properties (Huang et al., 2021).
Boronated Compounds in Cancer Research
In cancer research, boronated compounds, including those related to [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid, have been explored for their potential in therapy. Studies on boronated phosphonium salts containing arylboronic acid derivatives have demonstrated their synthesis and potential cytotoxicity in vitro. These compounds exhibit selective anti-tumor activities, highlighting the therapeutic potential of boron-containing molecules in targeting cancer cells (Morrison et al., 2010).
Detection and Sensing Applications
The compound has also found applications in the development of sensors for detecting hydrogen peroxide vapor, a significant marker for peroxide-based explosives. By synthesizing derivatives that exhibit fast deboronation velocity in the presence of H2O2, researchers have enhanced the sensitivity and lowered the detection limit for H2O2 vapor, making it a valuable tool for explosive detection and environmental monitoring (Fu et al., 2016).
Electrochemical Applications
Further, these boron-containing compounds are utilized in electrochemical applications, such as in the development of fluoride shuttle batteries. By studying boron-based anion acceptors, researchers aim to improve the performance of such batteries through enhanced fluoride ion conductivity and solubility, demonstrating the compound's role in advancing energy storage technologies (Kucuk & Abe, 2020).
Orientations Futures
Boronic acid pinacol ester compounds, such as this one, are significant reaction intermediates with many applications in organic synthesis reactions . They have good biological activity and pharmacological effects and have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . Fluorine-containing compounds are also widely used in medicine . Therefore, the future research directions of this compound could involve exploring its potential applications in these areas.
Mécanisme D'action
Target of Action
It’s known that boronic acid pinacol ester compounds, such as this one, are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Mode of Action
The mode of action of [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid involves its role as a reagent in Suzuki–Miyaura (SM) coupling reactions . In these reactions, the compound participates in transmetalation, a process where it transfers its organoboron group to a palladium complex .
Biochemical Pathways
The biochemical pathways affected by [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid are primarily those involved in carbon-carbon bond formation, specifically through Suzuki–Miyaura coupling . This reaction is widely applied in organic synthesis, contributing to the creation of a variety of complex organic compounds .
Pharmacokinetics
It’s known that the compound is a stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid is the formation of new carbon-carbon bonds through Suzuki–Miyaura coupling . This contributes to the synthesis of a wide range of organic compounds .
Action Environment
The action of [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid is influenced by various environmental factors. For instance, the compound is known to be stable to water and air, which makes it suitable for use in a variety of reaction conditions .
Propriétés
IUPAC Name |
2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)10-6-5-9(7-12(17)18)11(16)8-10/h5-6,8H,7H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMBNFNHXUBERX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



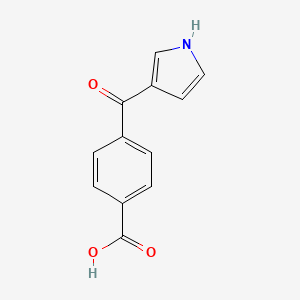
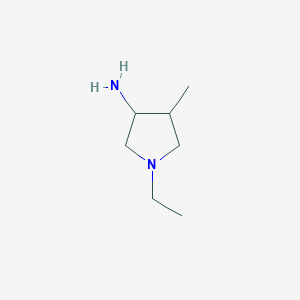
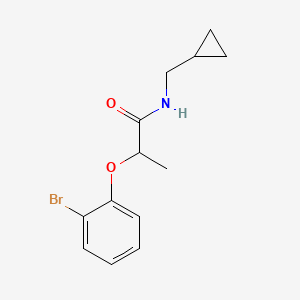
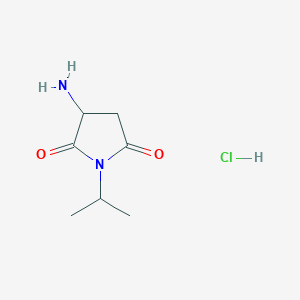
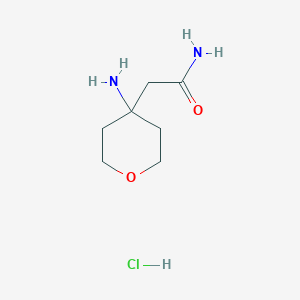
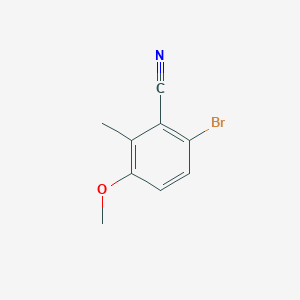
![6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1377851.png)
![[1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1377853.png)
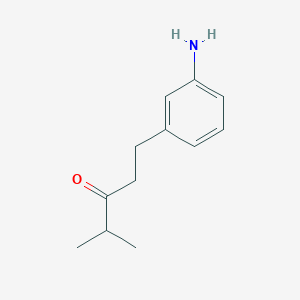
![tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate](/img/structure/B1377855.png)
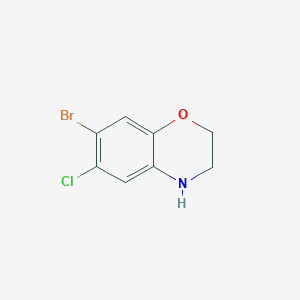
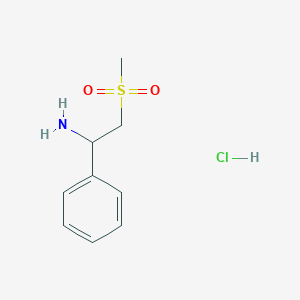
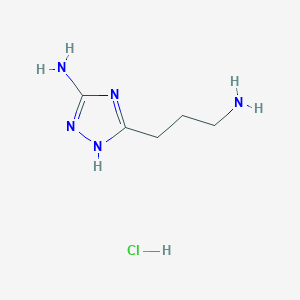
![2-[2-(Propan-2-yloxy)ethanesulfonamido]acetic acid](/img/structure/B1377864.png)